![molecular formula C13H13N3S B1669137 2-Propylthiazolo[4,5-c]quinolin-4-amine CAS No. 256922-53-9](/img/structure/B1669137.png)
2-Propylthiazolo[4,5-c]quinolin-4-amine
Descripción general
Descripción
Estos receptores son receptores de reconocimiento de patrones endosómicos que desempeñan un papel crucial en la respuesta inmunitaria antiviral . CL075 es conocido por su capacidad para inducir la producción de citoquinas proinflamatorias, lo que lo convierte en una herramienta valiosa en la investigación inmunológica .
Métodos De Preparación
CL075 se sintetiza mediante una serie de reacciones químicas que involucran derivados de tiazoloquinolina. El compuesto se proporciona en forma liofilizada y puede resuspendirse en agua libre de endotoxinas para su uso en varios ensayos . La preparación de soluciones madre implica disolver el compuesto en agua y almacenarlo a -20 °C para mantener la estabilidad .
Análisis De Reacciones Químicas
CL075 se somete a varios tipos de reacciones químicas, principalmente relacionadas con su interacción con TLR7 y TLR8. Estas interacciones conducen a la activación del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB) y las vías del factor de regulación de interferón (IRF) . El compuesto induce la producción de citoquinas como el factor de necrosis tumoral alfa (TNF-α), la interleucina-12 (IL-12) y el interferón alfa (IFN-α) . Los reactivos comunes utilizados en estas reacciones incluyen varias líneas celulares que expresan TLR7 y TLR8 .
Aplicaciones Científicas De Investigación
Vaccine Adjuvants
2-Propylthiazolo[4,5-c]quinolin-4-amine has been investigated as a vaccine adjuvant due to its ability to activate TLR7 and TLR8, which can enhance the immune response to vaccines. In studies, it has been shown to induce significant production of interferon-alpha (IFN-α) and other pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs), indicating its potential to boost vaccine efficacy .
Cancer Therapy
Research has explored the use of this compound in combination therapies for treating various cancers. It has been found to enhance the antitumor effects of other therapeutic agents when used in conjunction with them. For instance, studies demonstrated that combining this compound with monoclonal antibodies like Herceptin resulted in improved tumor control in preclinical models . The compound’s ability to stimulate immune responses makes it a candidate for developing therapies aimed at enhancing the body's natural defenses against tumors.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its efficacy as a TLR agonist. Studies have shown that modifications to the structure can significantly impact its potency and selectivity towards TLR7 and TLR8. For example, variations in the alkyl substituents at the C2 position have been correlated with changes in agonistic activity .
Compound | EC50 (μM) | TLR Activity |
---|---|---|
This compound | 1.32 | Predominantly TLR8 |
2-Butylthiazolo[4,5-c]quinoline | 0.55 | Dual TLR7/8 Agonist |
Imiquimod | <0.1 | Pure TLR7 Agonist |
Case Studies and Findings
- Immunological Response : In a study evaluating the immunological effects of this compound on human PBMCs, it was observed that this compound induced a robust IFN-α response while minimally triggering other pro-inflammatory cytokines. This selective activation profile suggests its utility in therapeutic contexts where modulation of immune responses is desired without excessive inflammation .
- Combination Therapy Efficacy : A case study involving combination therapy with this compound and traditional chemotherapeutic agents showed enhanced tumor regression compared to monotherapy. The mechanism was attributed to the compound's ability to activate dendritic cells and promote a more effective adaptive immune response against tumor cells .
Mecanismo De Acción
El mecanismo de acción de CL075 implica su unión a TLR7 y TLR8, lo que conduce a la activación de las vías NF-κB e IRF . Esta activación da como resultado la producción de citoquinas proinflamatorias e interferones de tipo I . Los objetivos moleculares de CL075 incluyen TLR7 y TLR8, que son cruciales para la iniciación de las respuestas inmunitarias antivirales .
Comparación Con Compuestos Similares
CL075 es similar a otros agonistas de TLR como Resiquimod (R848), que también se dirige a TLR7 y TLR8 . CL075 es más potente en la activación de la vía IRF dependiente de TLR8 en comparación con TLR7 . Esto hace que CL075 sea una herramienta única para estudiar la activación diferencial de TLR7 y TLR8. Otros compuestos similares incluyen Imiquimod y Gardiquimod, que también funcionan como agonistas de TLR .
Actividad Biológica
2-Propylthiazolo[4,5-c]quinolin-4-amine, also known as CL075, is a compound that has garnered attention for its biological activity, particularly as an agonist of Toll-like receptors (TLRs), specifically TLR7 and TLR8. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Structure-Activity Relationship (SAR)
The structure of this compound is critical to its function as a TLR agonist. Research indicates that modifications in its structure can significantly alter its biological activity. For instance, the compound exhibits potent TLR7 agonistic activity with an EC50 value of approximately 1.32 μM in human peripheral blood mononuclear cells (PBMCs) . In contrast, its potency as a TLR8 agonist is also notable but varies depending on structural modifications .
Key Findings on SAR
- TLR7 Activity : The compound demonstrated significant induction of interferon-alpha (IFN-α) with minimal pro-inflammatory cytokine release, suggesting a favorable profile for therapeutic applications .
- TLR8 Activity : While primarily a TLR7 agonist, it also activates TLR8 but with less potency compared to other compounds in the same class .
Biological Mechanisms
The biological activity of this compound is largely mediated through its interaction with TLRs, which play a crucial role in the innate immune response.
- Activation of TLR7 and TLR8 : Upon binding to these receptors, the compound triggers signaling pathways that lead to the production of type I interferons and other cytokines.
- Cytokine Induction : The compound has been shown to induce high levels of IFN-α and low levels of pro-inflammatory cytokines such as IL-6 and TNF-α in human PBMCs .
Data Table: Biological Activity Overview
Activity Type | EC50 Value (μM) | Cytokine Induced | Remarks |
---|---|---|---|
TLR7 Agonism | 1.32 | IFN-α | Strong induction with low pro-inflammatory response |
TLR8 Agonism | 3.94 | IL-6 | Weaker compared to TLR7 activity |
Pro-inflammatory Cytokines | N/A | Minimal | Favorable profile for therapeutic use |
Case Studies
Several studies have investigated the immunomodulatory effects of this compound:
- Immunomodulatory Effects in PBMCs : A study demonstrated that treatment with CL075 led to significant upregulation of CD69 in lymphocytic subsets while promoting IFN-α production without substantial pro-inflammatory cytokine release .
- Potential Vaccine Adjuvant : Due to its ability to activate TLRs selectively and induce a strong type I interferon response, CL075 has been proposed as a candidate vaccine adjuvant . This property is particularly beneficial for enhancing immune responses in vulnerable populations such as the elderly.
Propiedades
IUPAC Name |
2-propyl-[1,3]thiazolo[4,5-c]quinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-2-5-10-16-11-12(17-10)8-6-3-4-7-9(8)15-13(11)14/h3-4,6-7H,2,5H2,1H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYMGJSUKCDVJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(S1)C3=CC=CC=C3N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436686 | |
Record name | 2-propylthiazolo[4,5-c]quinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256922-53-9 | |
Record name | 2-propylthiazolo[4,5-c]quinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.